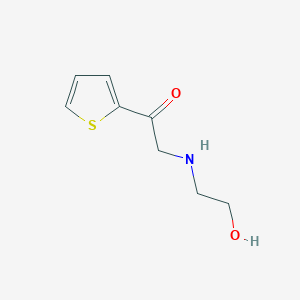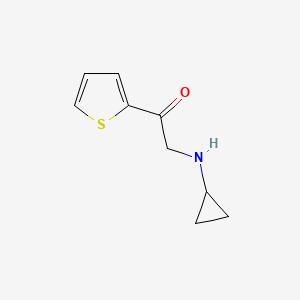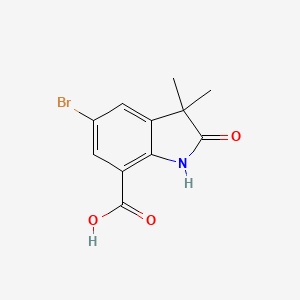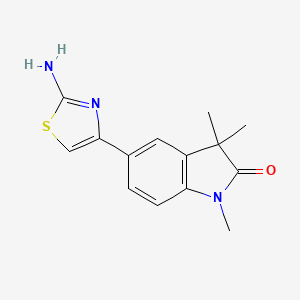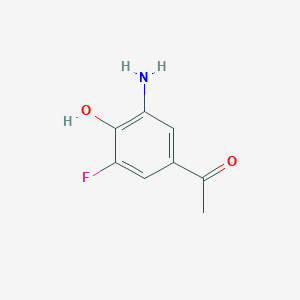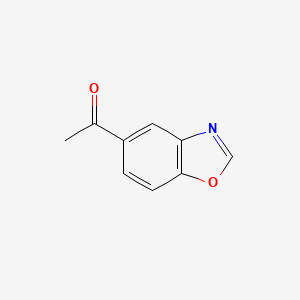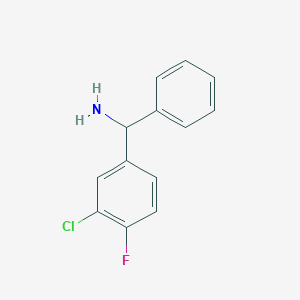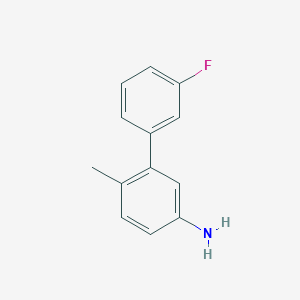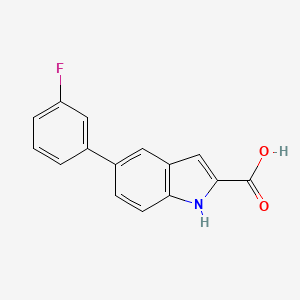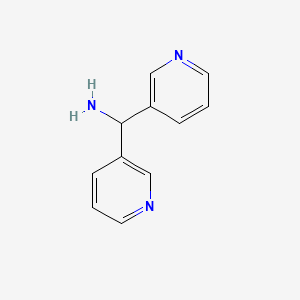
Di(pyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(pyridin-3-yl)methanamine is an organic compound characterized by the presence of two pyridine rings attached to a central amine group. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
Di(pyridin-3-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with an amine source under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-chloropyridine and an amine source (e.g., ammonia or a primary amine).
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often used.
Temperature: The reaction is typically conducted at elevated temperatures (e.g., 80-120°C) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Di(pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often carried out under controlled temperatures and in the presence of catalysts.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Functionalized pyridine derivatives with various substituents.
科学研究应用
Di(pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the development of new therapeutic agents.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents, making them valuable in drug discovery and development.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.
作用机制
The mechanism of action of Di(pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and ion channels.
相似化合物的比较
Di(pyridin-3-yl)methanamine can be compared to other similar compounds, such as:
Pyridin-2-ylmethylamine: Similar structure but with the pyridine ring attached at the 2-position.
Pyridin-4-ylmethylamine: Similar structure but with the pyridine ring attached at the 4-position.
Dipyridin-2-ylmethylamine: Contains two pyridine rings attached at the 2-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it a versatile building block in organic synthesis and a valuable compound in various research fields.
属性
IUPAC Name |
dipyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11(9-3-1-5-13-7-9)10-4-2-6-14-8-10/h1-8,11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTRJVLWUYXOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
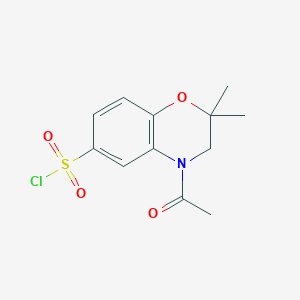
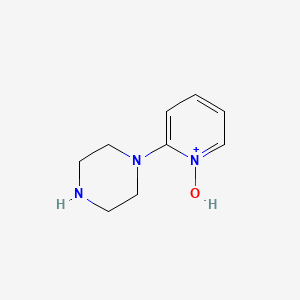
![2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine](/img/structure/B7847740.png)
![4-[3-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)propoxy]benzoicacid](/img/structure/B7847746.png)
